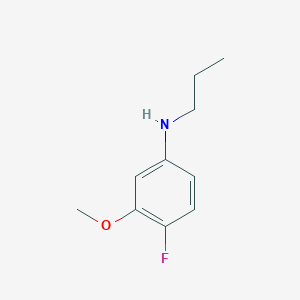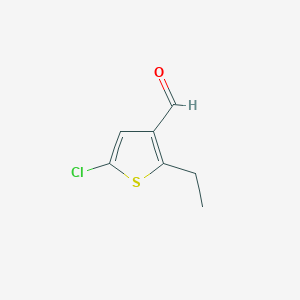![molecular formula C12H8BrFMg B12066500 2-Fluoro-[1,1-biphenyl]-4-magnesiumbromide](/img/structure/B12066500.png)
2-Fluoro-[1,1-biphenyl]-4-magnesiumbromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-[1,1-biphenyl]-4-magnesiumbromide is an organometallic compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a biphenyl group substituted with a fluorine atom at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-[1,1-biphenyl]-4-magnesiumbromide typically involves the reaction of 2-fluoro-1,1’-biphenyl with magnesium in the presence of a suitable solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction can be represented as follows:
2-Fluoro-1,1’-biphenyl+Mg→this compound
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is typically purified by distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-[1,1-biphenyl]-4-magnesiumbromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can add to carbonyl compounds such as aldehydes and ketones to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.
Coupling Reactions: The compound is used in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous solvents like THF or diethyl ether.
Substitution Reactions: Halides such as alkyl halides or aryl halides are used as substrates. The reactions are often catalyzed by transition metals like palladium.
Coupling Reactions: Boronic acids or esters are used as coupling partners in the presence of a palladium catalyst.
Major Products
Nucleophilic Addition: Alcohols are the major products.
Substitution Reactions: New carbon-carbon bonded compounds are formed.
Coupling Reactions: Biaryl compounds are the major products.
Applications De Recherche Scientifique
2-Fluoro-[1,1-biphenyl]-4-magnesiumbromide has several applications in scientific research:
Chemistry: It is used as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of biologically active molecules and probes for studying biological systems.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Fluoro-[1,1-biphenyl]-4-magnesiumbromide involves the formation of a highly reactive nucleophilic species. The magnesium atom in the compound coordinates with the bromine atom, creating a polarized bond that facilitates nucleophilic attack on electrophilic centers. This allows the compound to participate in various addition and substitution reactions, forming new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-1,1’-biphenyl: A precursor to the Grignard reagent.
2-Fluorobiphenyl: A related compound used in organic synthesis.
4-Bromo-2-fluorobiphenyl: Another halogenated biphenyl compound.
Uniqueness
2-Fluoro-[1,1-biphenyl]-4-magnesiumbromide is unique due to its ability to act as a versatile nucleophile in organic synthesis. Its fluorine substitution provides distinct reactivity compared to non-fluorinated analogs, making it valuable in the synthesis of complex molecules with specific properties.
Propriétés
Formule moléculaire |
C12H8BrFMg |
|---|---|
Poids moléculaire |
275.40 g/mol |
Nom IUPAC |
magnesium;1-fluoro-2-phenylbenzene-5-ide;bromide |
InChI |
InChI=1S/C12H8F.BrH.Mg/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h1-4,6-9H;1H;/q-1;;+2/p-1 |
Clé InChI |
HDNDOBDYZJXTMX-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=[C-]C=C2)F.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12066506.png)


